molecular formula C14H17NO3 B12902140 Isoxazole, 5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methyl- CAS No. 61449-20-5

Isoxazole, 5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methyl-

Cat. No.: B12902140
CAS No.: 61449-20-5
M. Wt: 247.29 g/mol
InChI Key: GAWXNZMODDEAQF-UHFFFAOYSA-N
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Description

5-(2-Methoxy-2-(4-methoxyphenyl)ethyl)-3-methylisoxazole is an organic compound with a complex structure that includes an isoxazole ring, a methoxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-2-(4-methoxyphenyl)ethyl)-3-methylisoxazole typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-2-(4-methoxyphenyl)ethyl)-3-methylisoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum (Pt) are often used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

5-(2-Methoxy-2-(4-methoxyphenyl)ethyl)-3-methylisoxazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-2-(4-methoxyphenyl)ethyl)-3-methylisoxazole involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

5-(2-Methoxy-2-(4-methoxyphenyl)ethyl)-3-methylisoxazole is unique due to its specific structural features, such as the isoxazole ring and the methoxyphenyl group

Properties

CAS No.

61449-20-5

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methyl-1,2-oxazole

InChI

InChI=1S/C14H17NO3/c1-10-8-13(18-15-10)9-14(17-3)11-4-6-12(16-2)7-5-11/h4-8,14H,9H2,1-3H3

InChI Key

GAWXNZMODDEAQF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CC(C2=CC=C(C=C2)OC)OC

Origin of Product

United States

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